1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride
Description
Properties
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2S.ClH/c1-10-2-6-12(7-3-10)16(14,15)13-8-4-11-5-9-13;/h10-11H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRFZVXACQONPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCNCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
Ring opening of aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups such as halides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a piperazine core with a piperidine sulfonyl substituent, which contributes to its solubility and reactivity. The synthesis typically involves the reaction of piperidine derivatives with N-methylpiperazine under controlled conditions to minimize byproducts and enhance yield. The following table summarizes key synthetic routes:
| Synthetic Route | Reagents | Conditions | Yield |
|---|---|---|---|
| Reaction with N-methylpiperazine | Piperidine derivatives | Dimethyl sulfoxide at 80°C for 15 hours | High yield reported |
| Reaction with 1,4-dichlorobutane | N-methylpiperazine | Controlled temperature and atmosphere | Varies based on conditions |
Biological Activities
Research indicates that 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride exhibits a range of biological activities:
- Antimicrobial Properties : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.
- Insecticidal Activity : It has shown insecticidal effects against species like Aedes aegypti and Anopheles stephensi, which are vectors for diseases such as dengue fever and malaria.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against various normal and tumor cell lines, highlighting its potential role in cancer treatment strategies.
Pharmacological Potential
The compound's ability to modulate neurotransmitter receptors suggests its potential as a therapeutic agent. Research on its interactions with biological systems indicates possible roles in:
- Neurotransmitter Modulation : It may influence signaling pathways within cells, potentially affecting mood disorders or neurodegenerative diseases.
- Drug Development : Its unique structure makes it a candidate for further optimization in drug design, particularly for conditions related to the central nervous system (CNS) due to its ability to penetrate the blood-brain barrier .
Case Studies and Research Findings
Several studies have explored the pharmacological potential of compounds similar to this compound. For instance, structure-activity relationship (SAR) studies on related piperazine derivatives have revealed insights into their mechanisms of action and efficacy against various targets, including muscarinic receptors .
Notable Case Study: M4 Antagonists
A study focused on synthesizing M4 antagonists based on piperazine cores demonstrated that modifications could enhance potency significantly. The research highlighted the importance of the piperidine moiety in achieving selective receptor interactions, which could inform future developments using this compound as a scaffold .
Mechanism of Action
The mechanism of action of 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, as a Wee1 inhibitor, it targets the Wee1 kinase, a key regulator of the cell cycle. By inhibiting Wee1, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects . The compound’s structure allows it to bind effectively to the active site of the kinase, blocking its activity and disrupting the cell cycle progression.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Piperazine derivatives exhibit diverse pharmacological activities depending on substituents and linker groups. Below is a detailed comparison:
Structural Analogues
Key Observations:
- Sulfonyl vs.
- Aryl Substituents: Nitrophenyl () and trifluoromethyl benzyl () groups introduce steric and electronic effects that modulate receptor affinity.
- Chalcogen Variations: Selenium-containing analogs () exhibit radical scavenging activity, unlike sulfur-based compounds, due to selenium’s redox-active properties.
Pharmacological and Physicochemical Properties
Key Findings:
- BTK Inhibition: The target compound’s piperidin-4-ylsulfonyl group confers moderate BTK inhibitory activity, similar to analogs with ethylenediamine or N,N-dimethylethanolamine substituents .
- Antioxidant Activity: Selenium-based derivatives () show superior radical scavenging compared to sulfur-linked piperazines, highlighting the role of chalcogen atoms in redox modulation.
- Mutagenicity Risk: Piperazine dihydrochloride derivatives () are prone to nitrosamine formation in vivo, a concern mitigated in the target compound by steric hindrance from the piperidine moiety.
Biological Activity
1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its versatility in drug design, particularly in the development of psychoactive and antimicrobial agents. The sulfonyl group enhances its solubility and bioavailability, making it a candidate for various biological assays.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including inosine-5'-monophosphate dehydrogenase (IMPDH), which is crucial in nucleotide synthesis and has implications in treating infections like tuberculosis .
- Receptor Binding : It shows potential in binding to various receptors involved in neurotransmission and inflammation, which may contribute to its therapeutic effects.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells, particularly in breast cancer models. It has been associated with the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms . The IC50 values observed in these studies suggest a promising potency against cancer cell lines.
Case Studies
- Antitubercular Activity : A study highlighted the compound’s effectiveness against Mycobacterium tuberculosis by inhibiting IMPDH, leading to reduced bacterial growth. This finding positions it as a potential candidate for developing new anti-tubercular therapies .
- Cytotoxicity in Cancer Cells : In vitro studies revealed that the compound significantly reduced cell viability in MCF-7 (breast cancer) cells, with further analysis indicating enhanced apoptosis through increased caspase activity .
Data Tables
Q & A
Q. What are the standard synthetic routes for 1-Methyl-4-(piperidin-4-ylsulfonyl)piperazine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between piperidine derivatives and sulfonyl chlorides. For example:
- Step 1 : React piperidine with 4-methoxybenzenesulfonyl chloride in dichloromethane using triethylamine as a base .
- Step 2 : Purify via recrystallization or chromatography.
- Optimization : Adjust stoichiometry, solvent polarity, and temperature to minimize by-products (e.g., oxidation of sulfonyl groups). Reaction yields often depend on the purity of starting materials and inert atmosphere conditions .
Q. How is the compound structurally characterized in academic research?
Key techniques include:
- X-ray Crystallography : Resolves crystal packing and confirms chair conformation of the piperazine ring (puckering amplitude: Q = 0.568 Å) .
- NMR Spectroscopy : Signals for methyl groups (δ ~2.3 ppm) and sulfonyl protons (δ ~3.5 ppm) verify substitution patterns .
- Mass Spectrometry : Molecular ion peaks ([M+H]<sup>+</sup>) at m/z 342.9 confirm molecular weight .
Q. What analytical methods are used to determine purity and content?
A validated HPLC method is recommended:
-
Standard Solution : 10–15 mg of compound dissolved in methanol, diluted to 25 mL .
-
Chromatographic Conditions :
Parameter Value Column C18 reverse-phase Mobile Phase Acetonitrile/water (70:30) Flow Rate 1.0 mL/min Detection UV at 254 nm -
Quantification : Area normalization calculates purity (>95% for research-grade material) .
Advanced Research Questions
Q. How can synthetic by-products be identified and mitigated?
- By-Product Analysis : Common impurities include oxidized sulfonamides or unreacted sulfonyl chloride. LC-MS or TLC monitors side reactions .
- Mitigation Strategies :
- Use scavengers (e.g., polymer-bound amines) to trap excess sulfonyl chloride.
- Optimize reaction time to prevent over-oxidation .
Q. What mechanisms explain the compound’s biological activity in receptor studies?
Piperazine derivatives exhibit affinity for serotonin and dopamine receptors due to:
- Sulfonyl Group : Enhances hydrogen bonding with receptor active sites.
- Methyl Substituent : Modulates lipophilicity and blood-brain barrier penetration .
- Experimental Design : Radioligand binding assays (e.g., using <sup>3</sup>H-labeled ligands) quantify receptor affinity (reported as Ki values) .
Q. How do environmental factors influence the compound’s stability in experimental settings?
- pH Sensitivity : Degrades rapidly in alkaline conditions (pH > 9) via sulfonamide hydrolysis.
- Temperature : Store at 2–8°C; prolonged exposure to >25°C accelerates decomposition.
- Light Sensitivity : Protect from UV light to prevent radical-mediated oxidation .
Q. How should researchers address contradictions in reported synthesis yields or bioactivity data?
- Data Triangulation : Compare multiple sources (e.g., PubChem vs. crystallographic data) .
- Reproducibility Checks :
- Validate reaction conditions (e.g., inert atmosphere vs. ambient air).
- Standardize bioassays using positive controls (e.g., known receptor agonists/antagonists) .
Methodological Considerations
- Synthetic Troubleshooting : If yields drop below 70%, check for moisture in reagents (hydrolysis risk) or column chromatography gradient adjustments .
- Biological Assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish receptor-specific effects from general cell toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
